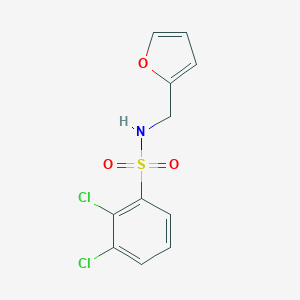![molecular formula C23H23N5O2 B275538 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine](/img/structure/B275538.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine, also known as MTPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine acts as a selective agonist of the β2-adrenergic receptor, which is involved in the regulation of cardiovascular and respiratory function. By activating this receptor, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine can cause vasodilation and bronchodilation, which can be beneficial in the treatment of cardiovascular and respiratory diseases. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine has been shown to have a number of biochemical and physiological effects, including vasodilation, bronchodilation, and apoptosis induction. These effects are mediated through the activation of the β2-adrenergic receptor and the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine has several advantages for lab experiments, including its selectivity for the β2-adrenergic receptor and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, such as the need for careful dosing and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine, including:
1. Investigating its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis.
2. Further exploring its anti-cancer properties and potential as a cancer therapy.
3. Investigating its potential as a treatment for respiratory diseases, such as asthma and chronic obstructive pulmonary disease.
4. Developing more selective and potent derivatives of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine for use in research and potential therapeutic applications.
5. Investigating its potential as a treatment for other diseases, such as neurodegenerative diseases and metabolic disorders.
In conclusion, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a treatment for various diseases.
Méthodes De Synthèse
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine can be synthesized through a multi-step process, starting with the reaction of 3-methoxybenzyl chloride with 4-hydroxybenzyl alcohol to form 3-methoxy-4-(4-hydroxybenzyl)phenol. This intermediate is then reacted with 1-phenyl-1H-tetrazol-5-yl chloride to form the tetrazole derivative, which is then coupled with N-phenylethanolamine to produce N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine.
Applications De Recherche Scientifique
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer. In cardiovascular research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension and atherosclerosis. In cancer research, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine |
|---|---|
Formule moléculaire |
C23H23N5O2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C23H23N5O2/c1-17(19-9-5-3-6-10-19)24-16-18-13-14-21(22(15-18)29-2)30-23-25-26-27-28(23)20-11-7-4-8-12-20/h3-15,17,24H,16H2,1-2H3 |
Clé InChI |
LTSGTJOCVVTLNN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
SMILES canonique |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)